Methyl furo[2,3-b]pyridine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl furo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZEMSPMRLCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Furo 2,3 B Pyridine 5 Carboxylate and Its Derivatives
Direct Synthesis Strategies for the Furo[2,3-b]pyridine (B1315467) Core
The formation of the fused furo[2,3-b]pyridine ring system is a key challenge in the synthesis of the target compound. Researchers have approached this by building the furan (B31954) ring onto a pre-existing pyridine (B92270) or by forming the pyridine ring adjacent to a furan.
Thermolytic Cyclization of Methyl 2-azido-3-(3-furyl)propenoate Precursors
Thermolysis of vinyl azides is a known method for the synthesis of nitrogen-containing heterocycles. This strategy involves the decomposition of an azide (B81097) precursor at high temperatures to generate a reactive nitrene intermediate, which then undergoes an intramolecular cyclization.
While the direct thermolysis of a pyridyl-substituted propenoate to form the furo[2,3-b]pyridine core is not extensively detailed in the provided context, a closely related synthesis for the analogous furo[2,3-b]pyrrole system has been described. The thermolysis of Methyl 2-azido-3-(3-furyl)propenoate in boiling toluene (B28343) leads to the formation of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.comresearchgate.net This reaction proceeds through the presumed nitrene intermediate which cyclizes onto the adjacent furan ring. mdpi.com
The general principle is further illustrated by the Hemetsberger-Knittel reaction, where the thermolysis of an intermediate azidopyridine acrylate (B77674) is used to prepare pyrrolo[3,2-c]pyridines. orgsyn.org In a typical procedure, the azide is heated in a high-boiling solvent like mesitylene (B46885) or decalin, leading to the extrusion of dinitrogen gas and subsequent cyclization to form the fused heterocyclic product. orgsyn.org
Cyclization Reactions from Ethyl 2-chloronicotinate Derivatives
A robust and scalable method for constructing the furo[2,3-b]pyridine core utilizes a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction starting from a substituted 2-chloronicotinate. nih.gov This approach has been optimized for the gram-scale synthesis of functionalized furo[2,3-b]pyridines. nih.gov
The synthesis begins with 2,5-dichloronicotinic acid, which is first converted to its corresponding ester. nih.gov In a key step, the alkoxide generated from a hydroxyacetate ester displaces the 2-chloro group of the nicotinate (B505614) derivative. The resulting intermediate undergoes an intramolecular cyclization to yield the furo[2,3-b]pyridine scaffold. nih.gov
A specific example involves the reaction of the tert-butyl ester of 2,5-dichloronicotinic acid with tert-butyl 2-hydroxyacetate in the presence of sodium hydride. This tandem SNAr-cyclisation reaction affords the desired furo[2,3-b]pyridine product in excellent yield. nih.gov
Table 1: Tandem SNAr-Cyclisation for Furo[2,3-b]pyridine Core
| Starting Material | Reagent | Base | Product | Yield |
|---|
Functional Group Interconversions and Esterification for Methyl furo[2,3-b]pyridine-5-carboxylate
Once the core heterocyclic structure is in place, functional group interconversions are necessary to arrive at the target compound, this compound. A key transformation is the manipulation of ester groups at the 5-position.
Hydrolysis of Esters to Carboxylic Acids
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation. For the furo[2,3-b]pyridine system, the choice of conditions is critical. One reported attempt at hydrolyzing a furo[2,3-b]pyridine ethyl ester using standard conditions of aqueous potassium hydroxide (B78521) in refluxing ethanol (B145695) was unsuccessful, with only the starting material being recovered. nih.gov
However, a successful de-esterification was achieved using a different strategy. The cleavage of a tert-butyl ester derivative of a furo[2,3-b]pyridine was accomplished in excellent yield using trifluoroacetic acid (TFA) in dichloromethane. nih.gov This acid-mediated method provides an effective route to the corresponding carboxylic acid, which can then be re-esterified to the desired methyl ester if needed. nih.gov
Catalytic Approaches in Furo[2,3-b]pyridine Synthesis
Catalysis offers efficient and selective methods for synthesizing and modifying heterocyclic compounds. Phase-transfer catalysis, in particular, has proven useful for the alkylation of N-H bonds in related heterocyclic systems.
Phase-Transfer Catalysis in N-Alkylation of Related Furo[2,3-b]pyrroles
While not a direct synthesis of the furo[2,3-b]pyridine core, phase-transfer catalysis (PTC) has been successfully applied to the N-alkylation of the analogous Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.comresearchgate.net This method is effective for introducing alkyl and benzyl (B1604629) groups onto the nitrogen atom of the pyrrole (B145914) ring. mdpi.comresearchgate.net The reaction typically involves treating the N-H containing substrate with an alkylating agent (like an alkyl halide) in a two-phase system with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This technique facilitates the transfer of the deprotonated substrate from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.
The successful methylation and benzylation of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate using PTC conditions demonstrates the utility of this catalytic approach for functionalizing the nitrogen atom within this family of fused heterocycles. mdpi.com
Table 2: PTC N-Alkylation of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
| Substrate | Alkylating Agent | Product |
|---|---|---|
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Methylating Agent | Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate |
Multi-Component Reactions and Cascade Cyclizations Leading to Furo[2,3-b]pyridine Scaffolds
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and cascade cyclizations due to their efficiency in constructing complex molecular architectures from simple precursors in a single operation. These approaches align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.
A notable example of a cascade reaction is the palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. nih.govacs.org This method proceeds via an unusual N-H/C annulation, where both nitrile groups participate in the concurrent construction of the furan and pyridine rings. nih.gov This process involves the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single synthetic operation, showcasing the power of cascade catalysis. nih.govacs.org
Another efficient cascade strategy involves a tandem SNAr-cyclization reaction. In a reported synthesis, 2,5-dichloronicotinic acid is first converted to its tert-butyl ester. nih.gov This intermediate then reacts with the deprotonated form of tert-butyl 2-hydroxyacetate. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring, followed by an intramolecular cyclization to furnish the furo[2,3-b]pyridine core in excellent yield. nih.gov
A multi-component approach has also been developed for the synthesis of 2-aminofurans, which serve as versatile intermediates for the subsequent formation of furo[2,3-b]pyridines. rsc.org This method is based on a three-component condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and β-ketonitriles. The resulting 2-aminofurans can then be further elaborated to construct the fused pyridine ring of the furo[2,3-b]pyridine system. rsc.org
Palladium-catalyzed branching cyclizations of enediyne-imides have also been explored, leading to polysubstituted furo[2,3-b]pyridines. nih.govacs.org In this approach, the N-tosyl carboxamide moiety of the enediyne-imide acts as an N,O-bisnucleophile, enabling a convergent synthesis of the target heterocyclic system. nih.gov
Table 1: Overview of Cascade and Multi-Component Reactions for Furo[2,3-b]pyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Cascade Cyclization | β-Ketodinitriles, Alkynes | Pd(II) catalyst | Concurrent formation of furan and pyridine rings; N-H/C annulation. nih.govacs.org |
| Tandem SNAr-Cyclization | Substituted Nicotinic Ester, Hydroxyacetate | NaH | High-yielding formation of the furo[2,3-b]pyridine core. nih.gov |
| Multi-Component Reaction | Imidazole N-oxides, Arylglyoxals, β-Ketonitriles | Mild conditions | Forms a 2-aminofuran intermediate for further cyclization. rsc.org |
| Branching Cyclization | Enediyne-imides | Pd catalyst | Convergent synthesis using an N,O-bisnucleophile. nih.govacs.org |
Development of Scalable and Atom-Economical Synthetic Protocols for Furo[2,3-b]pyridine Derivatives
The development of scalable and atom-economical synthetic routes is crucial for the practical application of furo[2,3-b]pyridine derivatives in medicinal chemistry and drug development. An ideal synthesis should be high-yielding, minimize the use of protecting groups and purification steps, and be amenable to large-scale production.
A concise and highly efficient 4-step synthesis of furo[2,3-b]pyridines has been reported, which is particularly notable for its scalability. nih.gov This route has been successfully executed on a multi-gram scale and is characterized by its optimization, with only the final step requiring purification by column chromatography. nih.gov
Table 2: Stepwise Yields of a Scalable Furo[2,3-b]pyridine Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Esterification | H₂SO₄, Mg₂SO₄, ᵗBuOH, CH₂Cl₂ | 92 |
| 2 | Tandem SNAr-Cyclization | tert-butyl 2-hydroxyacetate, NaH, THF | 86 |
| 3 | Cleavage and Decarboxylation | TFA, CH₂Cl₂ | 89 |
| 4 | Triflation | Tf₂O, DIPEA, CH₂Cl₂ | 71 |
| Overall | 4-Step Synthesis | 50 |
Data sourced from a study on the concise, gram-scale synthesis of furo[2,3-b]pyridines. nih.gov
Chemical Transformations and Reactivity Profiles of Methyl Furo 2,3 B Pyridine 5 Carboxylate
Electrophilic Aromatic Substitution Reactions of the Furo[2,3-b]pyridine (B1315467) Ring System
The dual nature of the furo[2,3-b]pyridine ring system, with its electron-rich furan (B31954) and electron-deficient pyridine (B92270) components, governs the regioselectivity of electrophilic aromatic substitution reactions. The furan ring is generally more susceptible to electrophilic attack than the pyridine ring.
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich heterocyclic systems. nih.gov For furo[2,3-b]pyridine derivatives, this reaction demonstrates high regioselectivity. When Methyl furo[2,3-b]pyridine-5-carboxylate is subjected to Vilsmeier conditions, typically using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), formylation occurs preferentially at the C-2 position of the electron-rich furan ring. mdpi.com
This selectivity is analogous to that observed in the closely related furo[2,3-b]pyrrole system, where formylation also yields the 2-formylated product. mdpi.comresearchgate.net The resulting compound, Methyl 2-formyl-furo[2,3-b]pyridine-5-carboxylate, is a key intermediate for further synthetic modifications.
Nucleophilic Addition and Condensation Reactions of the Ester Moiety and Ring-Substituents
The functional groups attached to the furo[2,3-b]pyridine core, such as the methyl ester at the C-5 position and substituents introduced onto the ring, provide avenues for a variety of nucleophilic addition and condensation reactions.
The methyl ester group at the 5-position is readily converted into the corresponding carbohydrazide (B1668358). This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux conditions. doi.org The resulting Furo[2,3-b]pyridine-5-carbohydrazide is a stable, crystalline solid and serves as a versatile building block in the synthesis of more complex heterocyclic systems. doi.orgresearchgate.net This reactivity is a standard transformation for esters and is crucial for creating derivatives with potential biological activities. ajgreenchem.com
Formyl and cyano groups, which can be introduced onto the furo[2,3-b]pyridine ring, are valuable synthetic handles for a range of derivatizations.
From Formyl Groups: The 2-formyl derivative, obtained via the Vilsmeier-Haack reaction, can be converted into a cyano group. A common method involves reaction with hydroxylammonium chloride in the presence of a base like pyridine in acetic anhydride, yielding Methyl 2-cyano-furo[2,3-b]pyridine-5-carboxylate. mdpi.comresearchgate.net
From Cyano Groups: A cyano group on the furo[2,3-b]pyridine ring can undergo several transformations. researchgate.net For instance, the 6-cyano derivative can be hydrolyzed with sulfuric acid to initially form the Furo[2,3-b]pyridine-6-carboxamide, which can be further hydrolyzed to the corresponding carboxylic acid. sci-hub.se Additionally, the cyano group can be converted into an ethyl imidate by treatment with sodium ethoxide in ethanol. sci-hub.se
The cyano group serves as a precursor for the synthesis of tetrazole-containing compounds, which are important in medicinal chemistry as bioisosteres of carboxylic acids. The conversion of a nitrile to a tetrazole is typically accomplished through a [3+2] cycloaddition reaction with an azide (B81097) source.
For a cyano-substituted furo[2,3-b]pyridine, such as Methyl 2-cyano-furo[2,3-b]pyridine-5-carboxylate, treatment with sodium azide and ammonium (B1175870) chloride in a solvent like DMF facilitates the formation of the corresponding Methyl 2-(1H-tetrazol-5-yl)furo[2,3-b]pyridine-5-carboxylate. mdpi.comresearchgate.net This reaction provides a direct route to introduce the tetrazolyl moiety onto the heterocyclic core.
Hydrazones are a class of compounds readily prepared from both the formyl and carbohydrazide derivatives of this compound.
From Formyl Derivatives: The aldehyde functionality of Methyl 2-formyl-furo[2,3-b]pyridine-5-carboxylate can undergo condensation with various hydrazine derivatives. For example, reaction with unsymmetrical dimethylhydrazine in refluxing toluene (B28343) yields the corresponding N,N-dimethylhydrazone. mdpi.comresearchgate.net
From Hydrazide Derivatives: The Furo[2,3-b]pyridine-5-carbohydrazide is a key intermediate for synthesizing a wide array of hydrazide-hydrazones. nih.gov Condensation of the carbohydrazide with various aldehydes and ketones, often under acidic catalysis in a solvent like ethanol, leads to the formation of N'-substituted hydrazones. nih.govnih.gov These derivatives are valuable for extending the molecular complexity and have been explored for various applications.
Transition Metal-Catalyzed Coupling Reactions at Furo[2,3-b]pyridine Positions
The functionalization of the furo[2,3-b]pyridine skeleton through the formation of new carbon-carbon and carbon-heteroatom bonds is a powerful strategy for the synthesis of novel derivatives with potential biological activity. Transition metal catalysis, particularly with palladium, has emerged as a cornerstone of modern synthetic organic chemistry, enabling transformations that are often difficult to achieve through classical methods.
Palladium-Mediated Cross-Coupling Strategies for Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of heterocyclic systems. In the context of the furo[2,3-b]pyridine core, strategic placement of functional "handles" allows for selective and efficient bond formation at various positions. Research has demonstrated the synthesis of a furo[2,3-b]pyridine core bearing a triflate group at the 3-position and a chloro group at the 5-position, specifically designed for sequential and chemoselective palladium-mediated cross-coupling reactions. chemrxiv.org
The triflate group, being more reactive, can be selectively coupled under conditions that leave the chloro group intact. Subsequently, the chloro group can be functionalized under more forcing reaction conditions. This differential reactivity allows for a controlled and stepwise introduction of different substituents at the 3- and 5-positions of the furo[2,3-b]pyridine ring system. However, attempts to reverse the chemoselectivity by coupling the less reactive chloride before the triflate have been unsuccessful. chemrxiv.org The inertness of the chlorine atom at the 5-position is attributed to its location on the electron-deficient pyridine ring, which hinders the oxidative addition of the active palladium species. chemrxiv.org
Table 1: Reactivity of Functional Groups in Palladium-Mediated Cross-Coupling of a Furo[2,3-b]pyridine Core chemrxiv.org
| Position | Functional Group | Relative Reactivity in Pd-Catalyzed Coupling |
| 3 | Triflate | High |
| 5 | Chloro | Low |
This strategic functionalization provides a versatile platform for the synthesis of a diverse library of furo[2,3-b]pyridine derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
C-H Functionalization of the Pyridine Nucleus (e.g., C-H Amination, Borylation)
Direct C-H functionalization has gained significant attention as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The electron-deficient nature of the pyridine ring in the furo[2,3-b]pyridine system makes its C-H bonds susceptible to activation and subsequent functionalization.
Recent studies have explored the C-H amination and borylation of the pyridine moiety in 2,3-substituted furo[2,3-b]pyridines. mdpi.com The reactivity of the pyridine ring can be enhanced by conversion to the corresponding N-oxide derivative. For instance, furo[2,3-b]pyridine N-oxides have been shown to undergo C-H amination at the C6-position. mdpi.com This transformation provides a direct route to amino-substituted furo[2,3-b]pyridines, which are valuable building blocks in medicinal chemistry.
Similarly, C-H borylation of the furo[2,3-b]pyridine nucleus has been achieved, offering a pathway to boronic acid and boronate ester derivatives. These compounds are versatile intermediates for a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions. The site-selectivity of C-H borylation can be influenced by steric and electronic factors of the substituents on the furo[2,3-b]pyridine core.
Table 2: C-H Functionalization Reactions of the Furo[2,3-b]pyridine Nucleus mdpi.com
| Reaction | Position of Functionalization | Reagents/Conditions |
| C-H Amination | C6 | Furo[2,3-b]pyridine N-oxide, phosphonium (B103445) salt, nucleophilic amine |
| C-H Borylation | Various | Iridium or rhodium catalysts, boron source (e.g., B2pin2) |
While palladium is a common catalyst for C-H activation, other transition metals like rhodium have also been employed. For example, a rhodium-catalyzed C-H arylation of furo[2,3-b]pyridine at the 2-position of the furan ring has been reported. Although this functionalization occurs on the furan ring, it highlights the potential for various transition metals to effect C-H activation on the furo[2,3-b]pyridine scaffold.
Oxidative and Reductive Manipulations of the Furo[2,3-b]pyridine Framework
The stability and reactivity of the furo[2,3-b]pyridine framework under oxidative and reductive conditions are critical considerations in its synthetic manipulation and potential metabolic fate. The fused furan and pyridine rings exhibit distinct electronic properties that influence their susceptibility to oxidation and reduction.
The furo[2,3-b]pyridine core is generally stable to a range of reaction conditions. However, the furan ring is known to be susceptible to ring-opening under strongly acidic conditions. chemrxiv.org In terms of oxidative manipulations, the synthesis of furo[2,3-b]pyridines can involve an oxidation step. For example, dihydrofuro[2,3-b]pyridines, formed through an intramolecular Diels-Alder reaction, can be oxidized to the aromatic furo[2,3-b]pyridine using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chemrxiv.org Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which, as mentioned earlier, activates the pyridine ring for C-H functionalization. mdpi.com
Information on the reductive manipulation of the furo[2,3-b]pyridine framework is less common in the literature. However, based on the general reactivity of pyridines, catalytic hydrogenation would be expected to reduce the pyridine ring to a piperidine (B6355638) ring, leaving the furan ring intact under appropriate conditions. The specific conditions required for such a transformation would need to be empirically determined.
Comparative Studies of Oxidative Dimerization in Related Heterocycles
Treatment of these thieno[2,3-b]pyridine (B153569) derivatives with sodium hypochlorite (B82951) (bleach) leads to an unusual oxidative dimerization, forming complex polyheterocyclic structures. acs.org The reaction is highly regio- and stereoselective. The proposed mechanism involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. acs.org Interestingly, neither the pyridine nitrogen nor the sulfur atom of the thiophene (B33073) ring is involved in the oxidation process. acs.org
Table 3: Comparison of Oxidative Reactivity in Fused Heterocycles
| Heterocycle | Oxidative Reaction | Key Observations |
| Furo[2,3-b]pyridine | N-oxidation, Aromatization of dihydro-precursors | Pyridine nitrogen is readily oxidized; furan ring can be formed by oxidation. chemrxiv.orgmdpi.com |
| Thieno[2,3-b]pyridine | Oxidative Dimerization | Occurs at the 2- and 3-positions of the thiophene ring; pyridine and sulfur are not oxidized. acs.org |
This comparative example underscores how the nature of the heteroatom in the five-membered ring (oxygen in furan vs. sulfur in thiophene) and the substituents on the heterocyclic core can dramatically influence the outcome of oxidative reactions. The electron-rich nature of the 3-aminothieno[2,3-b]pyridine system likely facilitates the observed oxidative dimerization, a pathway that may not be as favorable for the parent furo[2,3-b]pyridine framework without similar activating substituents.
Advanced Spectroscopic and Structural Characterization of Methyl Furo 2,3 B Pyridine 5 Carboxylate Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of furo[2,3-b]pyridine (B1315467) derivatives. It offers precise information regarding the chemical environment of magnetically active nuclei.
Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of Methyl furo[2,3-b]pyridine-5-carboxylate provide foundational data for its structural verification. The chemical shifts are influenced by the electronic effects of the fused furan (B31954) and pyridine (B92270) rings, the nitrogen heteroatom, and the methyl carboxylate group.
In the ¹H NMR spectrum, protons on the pyridine and furan rings exhibit distinct chemical shifts due to the aromatic ring currents and the anisotropic effect of the nitrogen atom. ipb.pt The protons alpha to the nitrogen atom (e.g., H-6) are typically the most deshielded and appear at a lower field. ipb.pt
The ¹³C NMR spectrum shows resonances for each unique carbon atom in the molecule. The carbon atoms in the α-positions of the pyridine ring are significantly deshielded. ipb.pt The carbonyl carbon of the ester group appears at a characteristic downfield shift. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used for analysis. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Furo[2,3-b]pyridine Scaffold
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.0 - 7.5 | 110 - 120 |
| H-3 | 7.8 - 8.2 | 140 - 150 |
| H-4 | No Proton | 115 - 125 |
| H-5 | No Proton | 145 - 155 |
| H-6 | 8.5 - 9.0 | 150 - 160 |
| C=O | - | 160 - 170 |
| O-CH₃ | 3.8 - 4.0 | 50 - 55 |
Note: Values are approximate and can vary based on substitution and solvent.
Application of 2D-NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure of this compound analogues.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds, allowing for the mapping of proton networks within the furan and pyridine rings. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. ipb.pt
Correlation of ¹³C and ¹⁵N NMR Chemical Shifts with Calculated Electronic Parameters
The chemical shifts of ¹³C and ¹⁵N nuclei are sensitive indicators of the local electronic environment. Studies on analogous electron-rich heterocycles, such as furo[2,3-b]pyrroles, have demonstrated a linear correlation between experimentally determined ¹³C and ¹⁵N chemical shifts and calculated net atomic charges derived from semiempirical methods like AM1. mdpi.com
For the furo[2,3-b]pyridine system, changes in substituent patterns alter the electron distribution within the rings. These perturbations are reflected in the NMR chemical shifts. For example, electron-withdrawing groups tend to deshield nearby carbon and nitrogen nuclei, shifting their resonances to higher ppm values. Quantum-chemical calculations can model these electronic effects, and the correlation between calculated charge densities and observed chemical shifts provides a powerful tool for validating both the structural assignment and the computational model. mdpi.comnih.gov
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related fused heterocyclic structures reveals key expected features. nih.govresearchgate.net
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound with high accuracy and to study its fragmentation pathways. nih.gov
For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information.
Based on studies of related fused N-heterocycles, fragmentation is expected to involve: nih.gov
Loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester functionality.
Decarbonylation (loss of CO) following the initial ester fragmentation.
Cleavage of the furan or pyridine ring: Cross-ring cleavages are characteristic of fused heterocyclic systems and can help to confirm the nature of the fused rings. nih.gov
The precise fragmentation pattern provides a fingerprint that helps to confirm the identity of the molecule and distinguish it from its isomers. isca.me
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural components. mdpi.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=O (Ester) | Stretching | 1710 - 1730 |
| C=N / C=C (Pyridine Ring) | Stretching | 1550 - 1650 |
| C-O-C (Furan Ring) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Ester) | Stretching | 1000 - 1300 |
The presence of a strong absorption band around 1710-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The bands in the 1550-1650 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the fused heterocyclic core. The C-O stretching vibrations from both the furan ether linkage and the ester group would appear in the fingerprint region between 1000 and 1300 cm⁻¹.
Computational Chemistry and Theoretical Investigations of Furo 2,3 B Pyridine Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the behavior of molecular systems. These methods are used to determine the geometric and electronic properties of furo[2,3-b]pyridine (B1315467) derivatives, which are key to understanding their reactivity and potential biological activity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to optimize molecular structures and calculate various molecular properties. researchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are performed to obtain optimized geometries and to study their spectroscopic and electronic features. researchgate.netnih.gov Such studies are essential for understanding the structure-activity relationships that govern the biological functions of these molecules. nih.gov
Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster computational alternative for larger molecular systems, though with some trade-off in accuracy compared to DFT. These methods are particularly useful for calculating properties like net atomic charges and for correlating them with experimental data, such as NMR chemical shifts. For instance, in the related furo[2,3-b]pyrrole system, AM1 calculations have been successfully used to correlate calculated net atomic charges with observed 13C and 15N NMR chemical shifts, providing insights into electron distribution within the heterocyclic rings. mdpi.com
The distribution of electrons within a molecule is fundamental to its chemical reactivity. Net atomic charge calculations reveal the electron-rich and electron-deficient centers, indicating likely sites for nucleophilic and electrophilic attack. The furo[2,3-b]pyridine system is characterized by a π-electron rich furan (B31954) ring fused to a π-electron deficient pyridine ring. This inherent electronic push-pull character influences the charge distribution across the molecule.
Table 1: Illustrative Calculated Net Atomic Charges for Parent Furo[2,3-b]pyrrole (AM1 Method) This table presents data for a related heterocyclic system to illustrate the type of information obtained from such calculations.
| Atom Number | Net Atomic Charge (a.u.) |
| O1 | -0.187 |
| C2 | 0.119 |
| C3 | -0.158 |
| C3a | 0.045 |
| C4 | -0.217 |
| C5 | -0.015 |
| N6 | -0.065 |
| C6a | 0.076 |
Source: Adapted from data on furo[2,3-b]pyrroles. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For pyridine derivatives, FMO analysis is often performed using DFT methods to understand their bioactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. In various substituted pyridines, the distribution of HOMO and LUMO across the molecule helps to identify the regions most involved in electron donation and acceptance, respectively. While specific FMO data for Methyl furo[2,3-b]pyridine-5-carboxylate is not published, studies on other furo[2,3-b]pyridine derivatives indicate that the electronic properties, and thus the HOMO and LUMO energy levels, can be tuned by substituents.
Table 2: Illustrative FMO Data for a Generic Pyridine Derivative This table provides example data to illustrate the outputs of FMO analysis.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.25 |
Note: These values are hypothetical and for illustrative purposes only.
Aromaticity Assessment and Delocalization Indices in Fused Heterocyclic Systems
Aromaticity is a crucial concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. For fused heterocyclic systems like furo[2,3-b]pyridine, assessing the aromaticity of each ring is important for understanding their stability and reactivity.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic system). Negative values indicate anti-aromaticity. This index can be calculated for each ring in a fused system, providing a quantitative measure of its local aromaticity. For pyridine, HOMA values are typically high, indicating significant aromatic character, though slightly less than benzene (B151609) due to the electronegativity of the nitrogen atom. researchgate.net
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic systems exhibit a diatropic ring current when placed in a magnetic field, leading to negative NICS values (shielding). Non-aromatic systems have NICS values near zero, while anti-aromatic systems have positive values (deshielding). NICS is a valuable tool for assessing the local aromaticity of individual rings within fused heterocycles like furo[2,3-b]pyridine. researchgate.net For aromatic heterocycles such as pyridine and furan, the NICS values are characteristically negative, confirming their aromatic nature. masterorganicchemistry.comlibretexts.org
Table 3: Illustrative Aromaticity Indices for Pyridine and Furan Rings This table provides typical values for the individual parent heterocycles to illustrate the expected aromatic character of the constituent rings in the furo[2,3-b]pyridine system.
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyridine | ~0.97 | ~-9.0 | ~-11.5 |
| Furan | ~0.78 | ~-8.0 | ~-12.0 |
Source: Values are representative and based on general chemical literature. researchgate.netmasterorganicchemistry.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of the furo[2,3-b]pyridine scaffold is crucial for understanding its interaction with biological targets. The fused ring system, consisting of an electron-rich furan ring and an electron-deficient pyridine ring, results in a relatively planar structure. nih.gov This planarity is a key feature, influencing how the molecule can fit into the binding sites of receptors. Computational studies, often employing quantum mechanical methods, can elucidate the fine details of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. While specific conformational analysis data for this compound is not extensively documented in publicly available literature, the general principles of conformational analysis for the parent furo[2,3-b]pyridine ring system can be considered. The primary source of conformational flexibility in this compound would arise from the rotation of the methyl carboxylate group at the 5-position. The orientation of this ester group relative to the fused ring system can be described by a key dihedral angle, and its preferred conformations can be determined by calculating the potential energy surface as a function of this angle's rotation.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of furo[2,3-b]pyridine systems over time, particularly their interactions within a biological environment, such as with a receptor or in a solvent. nih.govspringernature.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions at an atomic level. mdpi.com For a molecule like this compound, an MD simulation can reveal how the molecule behaves in an aqueous solution, how it approaches a receptor's binding site, and the conformational changes it undergoes upon binding. nih.gov
The general workflow for a molecular dynamics simulation of a ligand-receptor complex, such as a furo[2,3-b]pyridine derivative and a target protein, involves several key steps:
System Preparation: This involves obtaining the 3D structures of the ligand and the receptor. The ligand structure can be built using molecular modeling software, while the receptor structure is often obtained from experimental sources like the Protein Data Bank. nih.gov The system is then solvated in a box of water molecules and ions are added to neutralize the system. youtube.com
Minimization: The initial system is energy minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable state.
Production Simulation: The simulation is run for a specific period, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved. mdpi.com
Analysis: The trajectory is analyzed to understand the dynamics of the system, including the stability of the ligand-receptor complex, key interactions, and conformational changes. nih.gov
The following interactive table provides an example of typical parameters that might be used in a molecular dynamics simulation of a small molecule-protein complex:
| Parameter | Value/Method | Description |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A model to represent water molecules in the simulation. |
| Ensemble | NVT (Canonical), NPT (Isothermal-isobaric) | Statistical ensemble defining the thermodynamic state of the system. |
| Temperature | 300 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run (for NPT ensemble). |
| Simulation Time | 100 ns - 1 µs | The duration of the production simulation. |
| Time Step | 2 fs | The integration time step for solving the equations of motion. |
| Boundary Conditions | Periodic | Simulates an infinite system by replicating the simulation box. |
In Silico Molecular Modeling of Ligand-Receptor Interactions (General Principles)
In silico molecular modeling encompasses a range of computational techniques used to predict and analyze the interaction between a ligand, such as a furo[2,3-b]pyridine derivative, and its biological receptor at the molecular level. researchgate.netfrontiersin.orgbiotech-asia.org These methods are instrumental in drug discovery and development for identifying potential drug candidates, optimizing their binding affinity and selectivity, and understanding their mechanism of action. nih.gov
One of the most common techniques is molecular docking . frontiersin.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotech-asia.org The process involves two main components: a search algorithm to generate various possible binding poses of the ligand in the receptor's binding site, and a scoring function to rank these poses based on their predicted binding affinity. nih.gov For furo[2,3-b]pyridine systems, docking studies can help identify key amino acid residues in the receptor's active site that interact with the ligand. nih.gov These interactions can be of various types, including:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
Van der Waals Forces: Weak, short-range electrostatic interactions.
Pi-stacking: Interactions between aromatic rings.
Ionic Interactions: Occur between charged groups on the ligand and the receptor.
The results of molecular docking studies are often visualized to understand the binding mode in detail. This information is crucial for structure-activity relationship (SAR) studies, where the chemical structure of a ligand is modified to improve its binding affinity.
Beyond molecular docking, other in silico methods contribute to understanding ligand-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) models correlate the biological activity of a series of compounds with their physicochemical properties. nih.gov For a series of furo[2,3-b]pyridine derivatives, a QSAR model could predict the biological activity of new, unsynthesized compounds based on their structural features.
Pharmacophore modeling is another valuable technique. A pharmacophore represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. biotech-asia.org By identifying the common pharmacophoric features of a set of active furo[2,3-b]pyridine derivatives, new molecules with similar features can be designed or identified from large chemical databases.
The following interactive table summarizes the key principles of these in silico modeling techniques:
| Technique | Principle | Application to Furo[2,3-b]pyridine Systems |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Identifying key interactions between a furo[2,3-b]pyridine derivative and its target protein. |
| QSAR | Correlates chemical structure with biological activity. | Predicting the biological activity of new furo[2,3-b]pyridine analogues. |
| Pharmacophore Modeling | Identifies the essential 3D features for biological activity. | Designing new furo[2,3-b]pyridine-based compounds with desired activity. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assessing the stability of a furo[2,3-b]pyridine-receptor complex and observing conformational changes. nih.gov |
Methyl Furo 2,3 B Pyridine 5 Carboxylate As a Versatile Synthetic Building Block and Core Scaffold
Utilization in the Construction of Polyheterocyclic Architectures
Methyl furo[2,3-b]pyridine-5-carboxylate is a key precursor for synthesizing complex, multi-ring heterocyclic systems. The ester functional group at the 5-position can be readily transformed into other functionalities, such as alcohols, aldehydes, or amides, which can then participate in subsequent cyclization reactions.
For instance, the reduction of the methyl ester to a hydroxymethyl group provides a versatile handle for further chemical manipulation. A documented synthesis involves the reduction of this compound using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (B95107) (THF) to yield 5-hydroxymethyl-furo[2,3-b]pyridine. google.com This alcohol can then be converted to a chloromethyl group using thionyl chloride, creating an electrophilic site for nucleophilic substitution and annulation reactions, thereby enabling the construction of larger polyheterocyclic frameworks. google.com
Furthermore, the furo[2,3-b]pyridine (B1315467) core itself can be assembled through various synthetic strategies, often involving palladium-catalyzed reactions like Sonogashira couplings followed by heteroannulations. nih.gov These methods allow for the introduction of diverse substituents onto the core structure, which can then be used to build additional fused rings. The strategic functionalization at positions 3 and 5 is particularly important for creating complex architectures for applications such as kinase inhibitors. nih.gov
Application in Structure-Activity Relationship (SAR) Studies and Lead Compound Development
The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, appearing in a variety of biologically active compounds. researchgate.net this compound serves as a foundational molecule for generating derivatives used in structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of lead compounds.
This scaffold has been successfully employed in the development of inhibitors for several protein kinases, including B-Raf, epidermal growth factor receptor (EGFR), and AKT. nih.gov In these contexts, the furo[2,3-b]pyridine core often acts as a hinge-binding motif, mimicking the interaction of the natural ATP molecule with the kinase. nih.gov The ability to easily modify the scaffold at various positions allows medicinal chemists to systematically probe the chemical space around the core, leading to improved inhibitor performance. nih.gov
For example, SAR studies on furo[2,3-b]pyridine-based compounds have explored the impact of substituting different aryl groups, revealing that the electronic nature of these substituents can significantly influence biological activity. researchgate.net Derivatives of this scaffold have demonstrated a range of pharmacological activities, including antiproliferative effects against cancer cell lines, antitumor activity, and antioxidant properties. researchgate.net The development of ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate as a CDK2 inhibitor highlights the potential of this scaffold in generating potent and selective therapeutic agents. nih.gov
Design and Synthesis of Diverse Library Compounds Based on the Furo[2,3-b]pyridine Motif
The efficient synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for desired biological activities. The furo[2,3-b]pyridine motif is an attractive scaffold for library synthesis due to its synthetic tractability and proven biological relevance.
A diversity-oriented synthesis approach has been used to create collections of pseudonatural products (PNPs) based on the benzofuro[2,3-b]pyridine (B12332454) core. acs.org This strategy involves a rhodium-catalyzed cascade annulation to construct a dihydrobenzofuro-pyridin-one core, which is then aromatized to generate the final benzofuro[2,3-b]pyridine products. acs.org This method allows for the rapid generation of a diverse set of compounds with variations at multiple positions, which can then be screened for novel biological functions, such as the inhibition of ferritinophagy. acs.org
The development of concise, multi-gram scale syntheses of furo[2,3-b]pyridines with functional handles at key positions (e.g., 3- and 5-positions) is crucial for library generation. nih.gov These routes, which often minimize the need for chromatographic purification, facilitate the rapid production of a core intermediate that can be elaborated into a library of final compounds through various cross-coupling reactions. nih.gov
Comparative Chemical Behavior with Isomeric and Related Fused Heterocycles
The chemical and biological properties of the furo[2,3-b]pyridine system are best understood in comparison to its isomers and related heterocyclic scaffolds. These comparisons provide insights into how the arrangement of heteroatoms and the nature of the fused rings influence reactivity, electronic properties, and biological function.
Furo[3,2-b]pyridine (B1253681) is a constitutional isomer of furo[2,3-b]pyridine, differing in the points of fusion between the furan (B31954) and pyridine (B92270) rings. hmdb.calookchem.com This seemingly subtle structural change can lead to significant differences in chemical and biological properties. The furo[3,2-b]pyridine scaffold has also been identified as a privileged core for developing highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway. nih.gov
Synthetic access to the furo[3,2-b]pyridine core often involves different strategies, such as copper-mediated oxidative cyclization. nih.gov The differing arrangement of the oxygen and nitrogen atoms in the bicyclic system influences the electron distribution and, consequently, the reactivity and intermolecular interactions of the molecule.
| Feature | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
| Structure | Furan fused at the 2- and 3-positions of pyridine | Furan fused at the 3- and 2-positions of pyridine |
| CAS Number | 272-01-5 nih.gov | 272-62-8 nih.gov |
| Key Applications | Kinase inhibitors (EGFR, AKT), anticancer agents nih.gov | Kinase inhibitors (CLKs), Hedgehog pathway modulators nih.gov |
| Synthetic Access | Palladium-catalyzed Sonogashira coupling followed by heteroannulation nih.gov | Copper-mediated oxidative cyclization nih.gov |
Furo[2,3-b]pyrroles are isosteric analogues of furo[2,3-b]pyridines where the pyridine nitrogen is replaced by a pyrrole (B145914) nitrogen. These are classified as A,B-diheteropentalenes and are considered electron-rich heterocycles. mdpi.com The synthesis of the furo[2,3-b]pyrrole core can be achieved through methods such as the thermolysis of an appropriate azido-propenoate precursor. mdpi.com
A comparison of the 13C NMR chemical shifts between furo[2,3-b]pyrrole and its isomer, furo[3,2-b]pyrrole, reveals differences in electron density distribution due to the varied interaction between the fused rings. mdpi.com For instance, in furo[2,3-b]pyrrole derivatives, the C-2 and C-5 signals appear at a higher magnetic field compared to the corresponding carbons in the furo[3,2-b]pyrrole isomers, indicating a different electronic environment. mdpi.com These electronic differences can translate to altered reactivity and biological activity profiles when compared to the furo[2,3-b]pyridine system.
Replacing the furan oxygen with other heteroatoms or ring systems leads to related fused heterocycles with distinct properties.
Thieno[2,3-b]pyridines: In this scaffold, the furan ring is replaced by a thiophene (B33073) ring. Thieno[2,3-b]pyridines are also of significant interest in medicinal chemistry, with derivatives showing potent anti-proliferative activity. nih.govmdpi.com They have been investigated as inhibitors of focal adhesion kinase (FAK) and as chemosensitizers to restore the activity of topoisomerase I inhibitors in cancer therapy. bohrium.comnih.gov The presence of sulfur instead of oxygen alters the aromaticity, nucleophilicity, and metabolic stability of the ring system, which can be leveraged in drug design. For instance, extensive SAR studies have been conducted on 3-amino-2-carboxamido-thieno[2,3-b]pyridines to optimize their biological activity. nih.gov
Pyrano[2,3-b]pyridines: This system contains a six-membered pyran ring fused to the pyridine ring, in contrast to the five-membered furan ring in furo[2,3-b]pyridine. The synthesis of pyrano[2,3-b]pyridine derivatives can be achieved through cyclo-condensation reactions. ekb.egekb.eg These compounds have been evaluated for various biological activities, including antimicrobial properties against both bacteria and fungi. ekb.egresearchgate.net The larger, more flexible pyran ring compared to the furan ring imparts different conformational properties and potential interaction modes with biological targets.
| Heterocycle | Key Features & Applications |
| Furo[2,3-b]pyridine | Five-membered furan ring. Used as a scaffold for kinase inhibitors and anticancer agents. researchgate.netnih.gov |
| Thieno[2,3-b]pyridine (B153569) | Five-membered thiophene ring. Investigated for anticancer activity, FAK inhibition, and as chemosensitizers. nih.govbohrium.com |
| Pyrano[2,3-b]pyridine | Six-membered pyran ring. Synthesized for evaluation of antimicrobial activities. ekb.egekb.eg |
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine and Furo[2,3-d]pyrimidine (B11772683) Related Scaffolds
The furo[2,3-b]pyridine core, particularly when functionalized with reactive groups like esters and amines, serves as an excellent platform for the construction of more complex, fused heterocyclic systems. The strategic placement of these groups allows for the annulation of additional rings, leading to novel scaffolds with significant potential in medicinal chemistry. Among these, the pyrido[3',2':4,5]furo[3,2-d]pyrimidine system has been successfully synthesized from furo[2,3-b]pyridine precursors.
Detailed research has demonstrated a multi-step synthetic pathway starting from a substituted furo[2,3-b]pyridine derivative, namely 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine, to generate a library of novel pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. nih.gov This process highlights the utility of the furo[2,3-b]pyridine template for creating structurally diverse molecules.
The synthesis begins with the conversion of the starting ester into the corresponding 2-carbohydrazide-3-amino-6-trifluoromethyl furo[2,3-b]pyridine. This key intermediate serves as a branching point for further elaboration. nih.gov
One pathway involves the cyclization of the amino-ester precursor with triethyl orthoformate, which yields the tricyclic 2-trifluoromethyl-pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one. This core structure is then subjected to chlorination using phosphoryl chloride (POCl₃) to produce a reactive 4-chloro intermediate. This intermediate is subsequently treated with a variety of substituted anilines or other amines, leading to the formation of a diverse set of 4-substituted amino-pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. nih.gov
Another synthetic route utilizes the carbohydrazide (B1668358) intermediate. This intermediate can be cyclized with various reagents to introduce further heterocyclic motifs. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) affords an oxadiazole-thiol derivative. This derivative can then be alkylated to produce S-substituted oxadiazole compounds. Alternatively, the carbohydrazide can be reacted with different aromatic aldehydes to form hydrazone intermediates, which are then oxidatively cyclized using reagents like ferric chloride to yield 1,3,4-oxadiazole (B1194373) substituted furo[2,3-b]pyridines. nih.gov
The following tables summarize the various derivatives synthesized from the 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine precursor.
Table 1: Synthesis of 4-Substituted-2-trifluoromethyl-pyrido[3',2':4,5]furo[3,2-d]pyrimidines
This table shows a selection of compounds prepared by substituting the 4-chloro position of the core scaffold with various amines.
| Compound ID | R (Substituent) |
| 6a | -NH-Ph |
| 6b | -NH-(4-F-Ph) |
| 6c | -NH-(4-Cl-Ph) |
| 6d | -NH-(4-Br-Ph) |
| 6e | -NH-(4-CH₃-Ph) |
| 6f | -NH-(4-OCH₃-Ph) |
| 6g | -NH-(4-CF₃-Ph) |
| 6h | -NH-(3,4-di-Cl-Ph) |
| 6i | Morpholino |
| 6j | Piperidino |
| 6k | N-Methylpiperazino |
Table 2: Synthesis of Oxadiazole Derivatives from Furo[2,3-b]pyridine Precursor
This table details compounds where the carbohydrazide intermediate was used to construct oxadiazole-containing molecules.
| Compound ID | R (Substituent) | Synthetic Route |
| 10a | -S-CH₃ | Alkylation of oxadiazole-thiol |
| 10b | -S-CH₂CH₃ | Alkylation of oxadiazole-thiol |
| 11a | Phenyl | Oxidative cyclization of hydrazone |
| 11b | 4-Chlorophenyl | Oxidative cyclization of hydrazone |
| 11c | 4-Methoxyphenyl | Oxidative cyclization of hydrazone |
While the synthesis of the tetracyclic pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold from furo[2,3-b]pyridine precursors is well-documented, the construction of the isomeric furo[2,3-d]pyrimidine scaffold from the same starting material is not prominently described in the literature. Synthetic routes to furo[2,3-d]pyrimidines typically commence from appropriately substituted furan or pyrimidine (B1678525) rings rather than through a rearrangement or direct annulation of a furo[2,3-b]pyridine core.
Advanced Methodological Considerations and Future Research Trajectories
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Recent advancements have also focused on palladium-catalyzed one-pot syntheses, which combine multiple transformations in a single reaction vessel, minimizing intermediate isolation steps and reducing solvent usage. Furthermore, synthetic methodologies starting from pyridine (B92270) N-oxides have emerged as a viable route to 2,3-substituted furo[2,3-b]pyridines. nih.gov
Future research in this area will likely focus on:
Catalyst Development: The design of more active and selective catalysts, potentially based on earth-abundant metals, to facilitate key bond-forming reactions under milder conditions.
Flow Chemistry: The implementation of continuous flow processes to improve reaction control, enhance safety, and allow for seamless scale-up.
Biocatalysis: The exploration of enzymatic transformations to introduce chirality and functional groups with high selectivity, offering a greener alternative to traditional chemical methods.
Alternative Starting Materials: The use of renewable or readily available starting materials to reduce the environmental footprint of the synthesis.
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The furo[2,3-b]pyridine (B1315467) ring system possesses a unique electronic character, with an electron-rich furan (B31954) ring fused to an electron-deficient pyridine ring. This electronic dichotomy presents opportunities for selective functionalization, yet also poses challenges in controlling reactivity. The presence of the methyl carboxylate group at the 5-position further influences the reactivity of the scaffold, directing subsequent transformations.
The development of synthetic routes that provide functional handles at various positions of the furo[2,3-b]pyridine core is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, methods allowing for functionalization at the 3- and 5-positions are particularly valuable. nih.gov
Future research should be directed towards:
Late-Stage Functionalization: The development of methods for the direct and selective introduction of functional groups onto the pre-formed furo[2,3-b]pyridine scaffold. C-H activation, in particular, represents a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. rsc.orgchemrxiv.org
Regioselective Reactions: A deeper investigation into the factors that govern the regioselectivity of electrophilic and nucleophilic substitution reactions on the Methyl furo[2,3-b]pyridine-5-carboxylate core. This includes a systematic study of the influence of substituents, catalysts, and reaction conditions.
Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis to access novel reactivity patterns and to drive reactions under mild and sustainable conditions. These methods can facilitate the formation of radical intermediates, opening up new avenues for functionalization.
Pericyclic Reactions: Exploring the potential of the furo[2,3-b]pyridine system to participate in cycloaddition and other pericyclic reactions to construct more complex polycyclic architectures.
Integration of Chemoinformatics and Machine Learning in Furo[2,3-b]pyridine Chemical Space Exploration
The vastness of chemical space presents both an opportunity and a challenge for the discovery of new bioactive molecules. Chemoinformatics and machine learning are emerging as indispensable tools for navigating this space, predicting molecular properties, and guiding synthetic efforts. researchgate.net
For the furo[2,3-b]pyridine scaffold, these computational approaches can be applied to:
Virtual Screening: In silico screening of large virtual libraries of this compound derivatives against biological targets of interest can prioritize compounds for synthesis and biological evaluation. nih.govresearchgate.net This approach can significantly accelerate the early stages of drug discovery.
Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help to identify the key structural features that govern the biological activity and physicochemical properties of furo[2,3-b]pyridine derivatives. These models can then be used to design new compounds with improved potency and drug-like properties.
De Novo Design: Generative models can be employed to design novel furo[2,3-b]pyridine derivatives with desired properties. These models can learn the underlying patterns in existing chemical data and generate new molecules that are predicted to be active against a specific biological target.
The integration of these computational tools with experimental validation will be crucial for unlocking the full therapeutic potential of the furo[2,3-b]pyridine chemical space. As more data on the synthesis, reactivity, and biological activity of this scaffold become available, the predictive power of these models will continue to improve, paving the way for the accelerated discovery of new and effective therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for Methyl furo[2,3-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
Synthesis of methyl furopyridine derivatives often involves cyclocondensation, nucleophilic substitution, or cyclopropanation strategies. For example:
- Cyclocondensation : Ethyl furo[2,3-d]pyrimidine-5-carboxylate analogs are synthesized using KCO in dry acetonitrile at 65–70°C, followed by recrystallization (CHCl/EtOH) .
- Cyclopropanation : Furo[2,3-b]furan intermediates are prepared via copper(I)-bisoxazoline-catalyzed asymmetric cyclopropanation, which may be adaptable to furopyridine systems .
Key considerations : Temperature, solvent polarity, and catalyst selection critically impact regioselectivity and yield.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : H and C NMR can identify aromatic protons (6.5–8.5 ppm for pyridine/furan rings) and ester methyl groups (~3.9 ppm).
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., CHNO: 189.16 g/mol).
- Elemental analysis : Validate purity (>97%) and stoichiometry, as demonstrated for thieno[2,3-b]pyridine analogs .
Q. What storage conditions ensure the stability of this compound?
- Temperature : Store at 2–8°C to prevent thermal degradation.
- Atmosphere : Argon-filled containers minimize oxidation, as recommended for structurally similar pyrrolo[2,3-b]pyridine esters .
Advanced Research Questions
Q. How does this compound act as an enzyme inhibitor, and what assays validate its bioactivity?
- SARS-CoV-2 protease inhibition : Methyl furopyridine derivatives (e.g., methyl 4-hydroxy-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate) exhibit competitive inhibition via binding to catalytic dyads, validated by fluorescence resonance energy transfer (FRET) assays .
- Kinase inhibition : Thieno[2,3-b]pyridine analogs inhibit PIM-1 kinase (IC < 1 µM), assessed via ATP-Glo™ luminescence assays .
Methodological note : Pair biochemical assays with molecular docking (e.g., AutoDock Vina) to map binding interactions.
Q. How can computational modeling resolve contradictions in reactivity data for furopyridine derivatives?
- Ab initio/X-ray studies : Analyze electron density maps and Fukui indices to predict nucleophilic/electrophilic sites. For example, methyl furo[2,3-b]pyrrole-5-carboxylate derivatives show aromaticity variations due to substituent electronegativity .
- DFT calculations : Compare HOMO/LUMO gaps to explain regioselectivity in substitution reactions.
Q. What strategies address contradictory bioactivity results in furopyridine-based drug candidates?
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., trifluoromethyl, halogens) and assess IC shifts. For instance, 3-amino-5-chloro-thieno[2,3-b]pyridine-2-carboxylic acid shows enhanced anticancer activity vs. unsubstituted analogs .
- Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain inconsistent in vivo/in vitro results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
